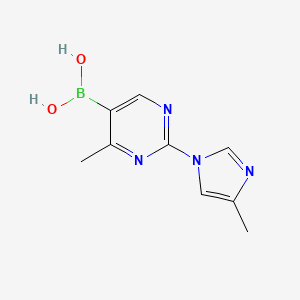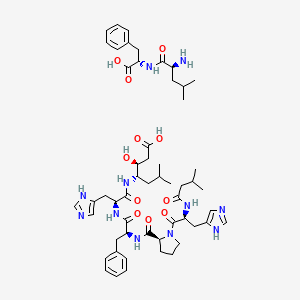
isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound contains the amino acid statine, which is known for its role in inhibiting proteolytic enzymes. The compound’s structure and properties make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains and peptide cleavage from the resin using TFA (trifluoroacetic acid).
Purification: of the crude peptide by HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is then subjected to rigorous quality control measures, including mass spectrometry and amino acid analysis.
化学反应分析
Types of Reactions
Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups.
科学研究应用
Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in inhibiting proteolytic enzymes, which are crucial in various biological processes.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors for treating diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH involves its interaction with proteolytic enzymes. The statine residue mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity. This inhibition can affect various molecular pathways, depending on the specific enzyme targeted.
相似化合物的比较
Similar Compounds
Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH: Another peptide containing statine, known for its protease inhibitory properties.
Pepstatin: A naturally occurring peptide that inhibits aspartyl proteases.
Uniqueness
Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH is unique due to its specific sequence and the presence of multiple histidine residues, which can influence its binding affinity and specificity towards certain enzymes. This makes it a valuable tool for studying enzyme inhibition and developing therapeutic agents.
属性
分子式 |
C54H77N11O11 |
|---|---|
分子量 |
1056.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoic acid;(3S,4S)-3-hydroxy-4-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-(3-methylbutanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-methylheptanoic acid |
InChI |
InChI=1S/C39H55N9O8.C15H22N2O3/c1-23(2)13-28(33(49)18-35(51)52)45-37(54)30(16-26-19-40-21-42-26)46-36(53)29(15-25-9-6-5-7-10-25)47-38(55)32-11-8-12-48(32)39(56)31(17-27-20-41-22-43-27)44-34(50)14-24(3)4;1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h5-7,9-10,19-24,28-33,49H,8,11-18H2,1-4H3,(H,40,42)(H,41,43)(H,44,50)(H,45,54)(H,46,53)(H,47,55)(H,51,52);3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t28-,29-,30-,31-,32-,33-;12-,13-/m00/s1 |
InChI 键 |
WQDYFHNZYGOTLN-UHIYJSRVSA-N |
手性 SMILES |
CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)CC(C)C.CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)CC(C)C.CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


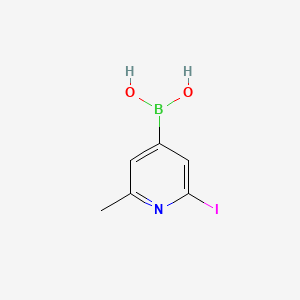
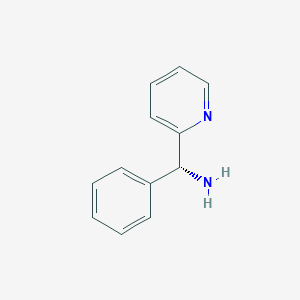

![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14090247.png)
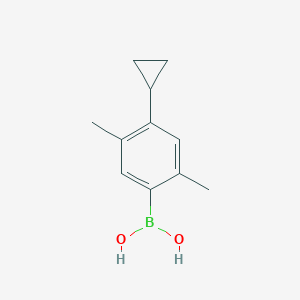
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14090250.png)
![5-(2-hydroxy-4,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14090262.png)
![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090270.png)
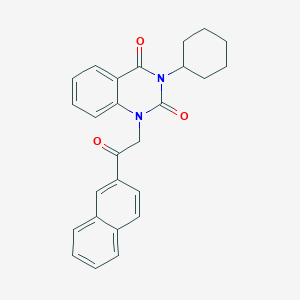


![2-(1,3-benzothiazol-2-yl)-4-(naphthalen-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14090282.png)

